

# Technical Guide: Spectroscopic Data of Henriol B (Chloramultilide D)

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## Compound of Interest

Compound Name: *Henriol B*

Cat. No.: *B13649005*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Henriol B**, a dimeric sesquiterpenoid also known as Chloramultilide D. The data presented herein is pivotal for the identification, characterization, and further development of this natural product. **Henriol B** is isolated from *Chloranthus spicatus* and possesses a complex chemical structure, necessitating detailed spectroscopic analysis for its unambiguous determination.

## Chemical Structure

- Compound Name: **Henriol B** (Chloramultilide D)
- CAS Number: 1000995-49-2
- Molecular Formula:  $C_{35}H_{40}O_{11}$
- Class: Dimeric Sesquiterpenoid

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and exact mass of **Henriol B**. The primary technique used for its analysis is Electrospray Ionization (ESI).

Table 1: Mass Spectrometry Data for **Henriol B**

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	659.2468	659.2463

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Henriol B** heavily relies on one-dimensional (<sup>1</sup>H and <sup>13</sup>C) and two-dimensional NMR spectroscopy. The following tables summarize the chemical shifts for each proton and carbon atom in the molecule, as reported in the literature. The data was likely acquired in CDCl<sub>3</sub> at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C NMR.

Table 2: <sup>1</sup>H NMR Spectroscopic Data of **Henriol B** (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	2.58	m	
2	2.10	m	
3	1.85	m	
4	-	-	-
5	2.30	m	2.5
6	5.82	d	
7	-	-	
8	4.35	d	11.5
9	2.80	m	
10	1.55	s	
11	-	-	
12	1.05	s	
13	1.15	s	
14	0.95	d	
1'	2.65	m	
2'	2.15	m	
3'	1.90	m	
4'	-	-	-
5'	2.35	m	2.0
6'	5.90	d	
7'	-	-	
8'	4.40	d	11.0
9'	2.85	m	

10'	1.60	s	
11'	-	-	-
12'	1.10	s	
13'	1.20	s	
14'	1.00	d	7.0
2"	6.10	q	7.0
3"	1.95	s	
4"	1.80	d	7.0

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data of **Henriol B** (125 MHz,  $\text{CDCl}_3$ )

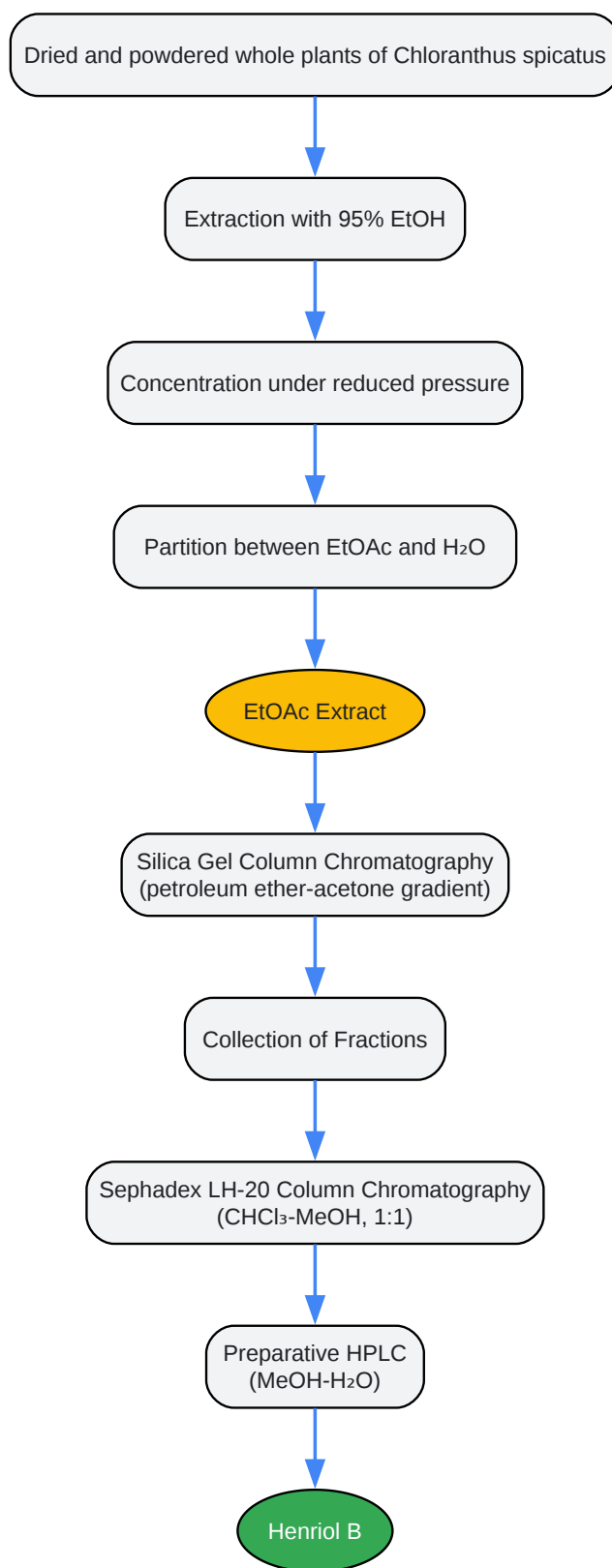
Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	45.2	1'	46.1
2	30.5	2'	31.2
3	35.8	3'	36.5
4	146.1	4'	145.8
5	50.1	5'	50.9
6	125.3	6'	126.0
7	170.5	7'	171.0
8	92.0	8'	92.5
9	48.7	9'	49.3
10	40.2	10'	40.8
11	25.1	11'	25.9
12	22.8	12'	23.5
13	28.9	13'	29.6
14	15.6	14'	16.2
15	138.2	1"	168.2
2"	128.5		
3"	139.8		
4"	15.9		
5"	20.4		

Note: The presented NMR data is based on the primary literature citation and may be subject to minor variations depending on experimental conditions.

## Experimental Protocols

The isolation and characterization of **Henriol B** involve a series of chromatographic and spectroscopic techniques.

The general workflow for the isolation of **Henriol B** from *Chloranthus spicatus* is outlined below.



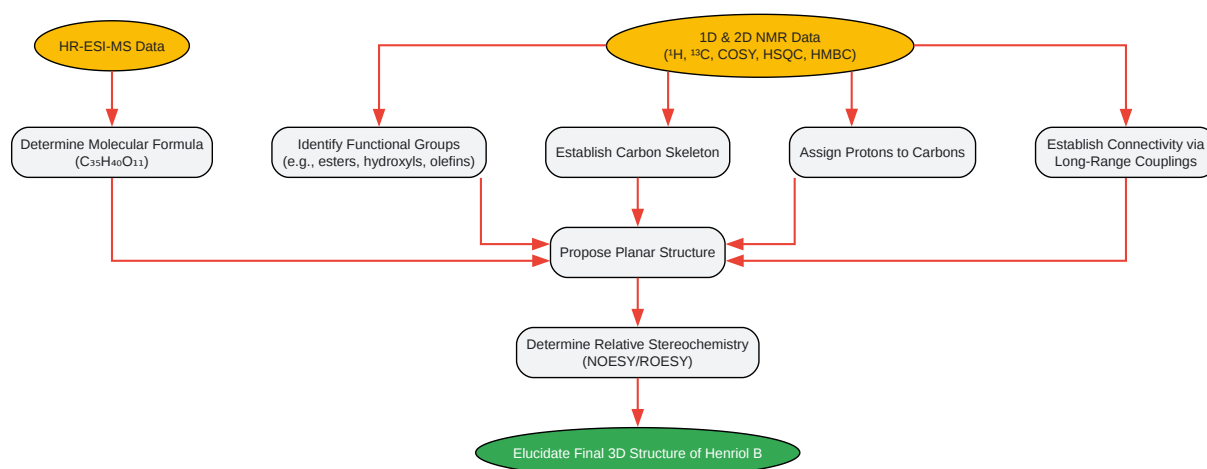
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**Figure 1:** General workflow for the isolation of **Henriol B**.

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts ( $\delta$ ) are reported in ppm with reference to the solvent signals ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.0). Coupling constants ( $J$ ) are given in Hz.
- Mass Spectrometry: High-resolution ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer.

## Logical Relationships in Structure Elucidation

The elucidation of the complex structure of **Henriol B** involves the integration of data from various spectroscopic techniques. The following diagram illustrates the logical flow of this process.



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**Figure 2:** Logical workflow for the structure elucidation of **Henriol B**.



This guide provides foundational spectroscopic data and procedural insights for researchers working with **Henriol B**. For more in-depth analysis and experimental details, consulting the primary literature is recommended.

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